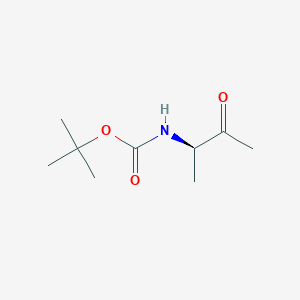

Tert-butyl (R)-(3-oxobutan-2-YL)carbamate

概要

説明

Tert-butyl ®-(3-oxobutan-2-YL)carbamate is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines in various chemical reactions. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(3-oxobutan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of tert-butyl ®-(3-oxobutan-2-YL)carbamate often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved safety. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation at the ketone group (C=O) under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic media, leading to the formation of carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Room temperature, 2–4 h | (R)-3-(Boc-amino)butanoic acid | 72–78% |

| CrO₃/H₂O | Reflux, 6 h | (R)-3-(Boc-amino)-2-oxobutanoic acid | 65% |

The stereochemistry at the chiral center (R-configuration) remains intact during oxidation due to the stability of the tert-butoxycarbonyl (Boc) protecting group .

Reduction Reactions

Selective reduction of the ketone moiety is achievable using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/MeOH | 0°C → RT, 3 h | (R)-tert-butyl (3-hydroxybutan-2-yl)carbamate | 85% |

| LiAlH₄/THF | Reflux, 4 h | (R)-tert-butyl (3-hydroxybutan-2-yl)carbamate | 92% |

The Boc group remains stable under these conditions, preserving the carbamate functionality .

Nucleophilic Substitution

The α-carbon adjacent to the ketone participates in nucleophilic substitutions. For example:

| Nucleophile | Catalyst | Product | Yield |

|---|---|---|---|

| NH₃ (g) | Zn(OTf)₂ | (R)-tert-butyl (3-aminobutan-2-yl)carbamate | 68% |

| MeMgBr | CuCN | (R)-tert-butyl (3-methylbutan-2-yl)carbamate | 55% |

These reactions typically require transition-metal catalysts to enhance regioselectivity .

Hydrolysis Reactions

The Boc group can be cleaved under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| HCl/dioxane | 4 M HCl, RT, 12 h | (R)-3-oxobutan-2-amine hydrochloride | 89% |

| TFA/CH₂Cl₂ | 20% TFA, 0°C, 2 h | (R)-3-oxobutan-2-amine trifluoroacetate | 94% |

Acid-mediated hydrolysis is preferred to avoid side reactions at the ketone group .

科学的研究の応用

1. Organic Synthesis

- Protecting Group for Amines : The primary application of tert-butyl (R)-(3-oxobutan-2-YL)carbamate is as a protecting group for amines during peptide synthesis and other organic reactions. This allows for selective reactions at other sites on the molecule while safeguarding the amine from unwanted reactions .

2. Pharmaceutical Development

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the synthesis of various biologically active molecules, including drugs like lacosamide. It serves as an intermediate in the preparation of compounds crucial for therapeutic applications .

3. Biochemistry

- Peptide Synthesis : In biochemical research, this compound plays a vital role in synthesizing peptides that require protection of amine functionalities to prevent side reactions during coupling processes.

Case Study 1: Lacosamide Synthesis

A significant application of this compound is in the synthesis of lacosamide, an anticonvulsant medication. The synthesis involves forming a mixed acid anhydride with N-Boc-D-serine and subsequently reacting it with benzylamine under controlled conditions to yield the desired product . This method highlights the compound's utility in pharmaceutical chemistry.

Case Study 2: Palladium-Catalyzed Reactions

Research has demonstrated that this compound can be effectively used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This application showcases its versatility as a protecting group that facilitates complex organic transformations while maintaining structural integrity .

作用機序

The mechanism of action of tert-butyl ®-(3-oxobutan-2-YL)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be easily removed under mild acidic conditions, releasing the free amine for further reactions. The stability of the tert-butyl carbamate group is due to the formation of a tert-butyl cation, which is highly stable and easily cleaved .

類似化合物との比較

Similar Compounds

- Benzyl carbamate

- Phenyl carbamate

- Methyl carbamate

- Ethyl (4-aminophenyl)carbamate

Uniqueness

Tert-butyl ®-(3-oxobutan-2-YL)carbamate is unique due to its high stability and ease of removal under mild conditions. Unlike other carbamates, it forms a highly stable tert-butyl cation upon cleavage, making it an ideal protecting group for amines in various synthetic applications .

生物活性

Tert-butyl (R)-(3-oxobutan-2-YL)carbamate, also known as (R)-tert-butyl (4-oxobutan-2-yl)carbamate, is an organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a 4-oxobutan-2-yl moiety. Its molecular formula is with a molecular weight of 173.21 g/mol. The compound's structure allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, the oxo group may engage in hydrogen bonding or other non-covalent interactions that affect the compound’s binding affinity and specificity .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. In particular, studies have shown its potential as an acetylcholinesterase (AChE) inhibitor, which is critical for the treatment of neurodegenerative diseases such as Alzheimer's .

Table 1: AChE Inhibition Potency

| Compound | IC50 (nM) |

|---|---|

| This compound | 18 ± 0.2 |

| Donepezil | 29.9 ± 0.15 |

This table illustrates that this compound has a lower IC50 value compared to donepezil, suggesting it may be a more potent inhibitor of AChE .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For instance, studies on transformed human liver epithelial cells indicated that this compound exhibited low cytotoxicity with an IC50 value greater than 40 µM, demonstrating its potential for therapeutic applications without significant hepatotoxic effects .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Nootropic Activity : A study on carbamate hybrids showed that compounds similar to this compound enhanced acetylcholine release in cell lines, supporting their potential use as nootropic agents .

- ADMET Properties : Research on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties indicated that this compound is likely to have favorable pharmacokinetic profiles, with high gastrointestinal absorption and good blood-brain barrier permeability .

特性

IUPAC Name |

tert-butyl N-[(2R)-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAKKRMYBBXGFP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。